molecular formula C13H17NO4S B1386175 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1099184-76-5

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid

Cat. No.: B1386175
CAS No.: 1099184-76-5
M. Wt: 283.35 g/mol
InChI Key: LKYJIOGEHCYIPY-UHFFFAOYSA-N
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Description

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S It is characterized by a benzoic acid moiety substituted with a piperidin-1-ylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity to certain receptors or proteins, influencing cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid: Similar structure but with a morpholine ring instead of piperidine.

    4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The piperidine moiety enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

4-(piperidin-1-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)12-6-4-11(5-7-12)10-19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYJIOGEHCYIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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